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Compound of Interest

Compound Name: 1-Chloroethyl Isopropyl Carbonate

Cat. No.: B1631337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Chloroethyl Isopropyl Carbonate is a key intermediate in the synthesis of various

pharmaceutical compounds. A thorough understanding of its thermodynamic and kinetic

properties is crucial for process optimization, safety assessment, and ensuring the quality of

active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive

overview of the available physicochemical data for 1-Chloroethyl Isopropyl Carbonate. While

specific experimental thermodynamic and kinetic data for this compound are not extensively

reported in publicly accessible literature, this document outlines the established methodologies

for determining these crucial parameters, drawing parallels with studies on similar organic

carbonates. The guide also includes a detailed experimental protocol for its synthesis and

proposes workflows for its thermodynamic and kinetic characterization.

Physicochemical Properties
1-Chloroethyl Isopropyl Carbonate is a clear, colorless to light yellow liquid. A summary of its

known physical and chemical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₆H₁₁ClO₃ [1][2]

Molecular Weight 166.60 g/mol [1]

Density 1.085 g/cm³ at 20 °C [1]

Boiling Point 170 °C at 105 Pa [1]

Melting Point -80 °C [1]

Flash Point 59 °C [1]

Solubility

Soluble in common organic

solvents (toluene, acetone,

THF); not soluble in water.

[1]

Purity ≥ 98.5% [1]

Table 1: Physicochemical Properties of 1-Chloroethyl Isopropyl Carbonate

Thermodynamic Data
Specific, experimentally determined thermodynamic data for 1-Chloroethyl Isopropyl
Carbonate, such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation

(ΔGf°), and standard entropy (S°), are not readily available in the current literature. However,

established methods for organic carbonates can be employed to determine these values.

Proposed Thermodynamic Data
Table 2 presents a template for the key thermodynamic parameters that should be determined

for 1-Chloroethyl Isopropyl Carbonate to facilitate process modeling and safety analysis.
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Thermodynamic
Parameter

Symbol
Proposed Value
(Hypothetical)

Unit

Standard Enthalpy of

Formation (liquid)
ΔHf°(l) - kJ/mol

Standard Gibbs Free

Energy of Formation

(liquid)

ΔGf°(l) - kJ/mol

Standard Molar

Entropy (liquid)
S°(l) - J/(mol·K)

Heat Capacity (liquid) Cp(l) - J/(mol·K)

Table 2: Key Thermodynamic Parameters for 1-Chloroethyl Isopropyl Carbonate

Experimental Protocol for Determining Standard
Enthalpy of Formation
The standard enthalpy of formation can be determined using combustion calorimetry. This

technique involves the complete combustion of the compound in a high-pressure oxygen

atmosphere within a calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity 1-Chloroethyl Isopropyl
Carbonate is placed in a crucible within a combustion bomb.

Calorimeter Setup: The combustion bomb is filled with high-purity oxygen (typically 30 atm)

and placed in a calorimeter containing a known mass of water.

Combustion: The sample is ignited, and the temperature change of the calorimeter system is

meticulously recorded.

Data Analysis: The heat released during combustion is calculated from the temperature

change and the heat capacity of the calorimeter. Corrections are made for the heat of

formation of byproducts (e.g., HCl from the chlorine atom).
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Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's law,

based on the standard enthalpies of formation of the combustion products (CO₂, H₂O, and

HCl).

Thermodynamic Data Acquisition

Sample Preparation
(High Purity 1-CEIC) Combustion Calorimetry

Introduce to
Bomb Calorimeter Data Acquisition

(Temperature Change)
Ignition Data Analysis

(Correction for Byproducts)
ΔHf° Calculation

(Hess's Law)

Click to download full resolution via product page

Caption: Workflow for determining the standard enthalpy of formation.

Kinetic Data
Kinetic data, such as activation energy (Ea) and the pre-exponential factor (A) for

decomposition or other relevant reactions, are vital for understanding the stability and reactivity

of 1-Chloroethyl Isopropyl Carbonate.

Proposed Kinetic Data
Table 3 outlines the essential kinetic parameters that should be investigated for the thermal

decomposition of 1-Chloroethyl Isopropyl Carbonate.

Kinetic Parameter Symbol
Proposed Value
(Hypothetical)

Unit

Activation Energy Ea - kJ/mol

Pre-exponential

Factor
A - s⁻¹

Reaction Order n - -

Table 3: Key Kinetic Parameters for Thermal Decomposition
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Experimental Protocol for Determining Thermal
Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal stability and

decomposition kinetics of materials.

Methodology:

Sample Preparation: A small, accurately weighed sample of 1-Chloroethyl Isopropyl
Carbonate is placed in a TGA sample pan.

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g.,

nitrogen or air). The mass of the sample is continuously monitored as a function of

temperature.

Data Collection: A thermogram (mass vs. temperature) is generated.

Kinetic Analysis: The activation energy and pre-exponential factor can be determined from

the TGA data using various methods, such as the Ozawa-Flynn-Wall method or the Kissinger

method, which analyze the shift in the decomposition temperature with different heating

rates.

Kinetic Data Acquisition

Sample Preparation Thermogravimetric Analysis (TGA)
(Multiple Heating Rates)

Data Collection
(Mass vs. Temperature)

Kinetic Modeling
(e.g., Ozawa-Flynn-Wall) Ea and A Determination

Click to download full resolution via product page

Caption: Workflow for determining thermal decomposition kinetics.

Synthesis Protocol
1-Chloroethyl Isopropyl Carbonate is typically synthesized via the reaction of 1-chloroethyl

chloroformate with isopropyl alcohol in the presence of a base.
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Materials:

1-Chloroethyl chloroformate

Isopropyl alcohol

Pyridine

Ethyl acetate

Brine

Sodium sulfate

Procedure:

A solution of isopropyl alcohol and pyridine is cooled in a dry ice/acetone bath.

1-Chloroethyl chloroformate is added slowly to the cooled solution.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The mixture is concentrated under reduced pressure.

The residue is dissolved in ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield 1-Chloroethyl Isopropyl Carbonate.

1-Chloroethyl Chloroformate

1-Chloroethyl Isopropyl Carbonate

Isopropyl Alcohol Pyridine

Base Catalyst
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Caption: Synthesis pathway of 1-Chloroethyl Isopropyl Carbonate.

Conclusion
While specific, publicly available thermodynamic and kinetic data for 1-Chloroethyl Isopropyl
Carbonate are limited, this guide provides a framework for its characterization based on

established scientific principles and methodologies applied to similar compounds. The outlined

experimental protocols for synthesis, thermodynamic analysis via combustion calorimetry, and

kinetic analysis using thermogravimetric analysis offer a clear path for researchers and drug

development professionals to obtain the critical data necessary for robust process

development, safety assessment, and quality control. The generation of such data will be

invaluable to the pharmaceutical industry for the efficient and safe utilization of this important

synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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